Muc5AC-13

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mucin 5AC-13 is a glycoprotein encoded by the MUC5AC gene in humans. It is a large gel-forming protein primarily found in the respiratory and gastrointestinal tracts. Mucin 5AC-13 plays a crucial role in protecting mucosal surfaces by binding to pathogens and facilitating their removal through mucociliary clearance .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mucin 5AC-13 involves solid-phase peptide synthesis (SPPS) and native chemical ligation/desulfurization chemistry. This method allows for the rapid and reliable synthesis of long multi-O-GalNAcylated peptides. The process includes the use of azidophenylselenylation of galactal and coupling reactions in 2-MeTHF instead of DMF, achieving quantitative coupling within 10 minutes using only 1.5 equivalents of glycoamino acid .

Industrial Production Methods

Industrial production of Mucin 5AC-13 involves the purification of gastric mucins from porcine sources. The process includes cross-flow filtration using 100 kDa membranes, size exclusion chromatography, and maintaining a conductivity of less than 100 μS cm−1 after diafiltration to ensure gel formation .

化学反应分析

Types of Reactions

Mucin 5AC-13 undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The glycosylation process involves the addition of O-linked glycans to serine or threonine residues, which is crucial for its function .

Common Reagents and Conditions

Common reagents used in the synthesis of Mucin 5AC-13 include Fmoc-Ser/Thr (αAc3 GalNAc)-OH, DIC/Oxyma, and 2-MeTHF. The reactions are typically carried out at room temperature without the need for microwave heating .

Major Products Formed

The major products formed from these reactions are highly O-glycosylated peptides with multiple tandem repeats, which are essential for the protective functions of Mucin 5AC-13 .

科学研究应用

Mucin 5AC-13 has a wide range of scientific research applications:

Chemistry: It is used in the study of glycosylation patterns and the synthesis of glycopeptides.

Biology: Mucin 5AC-13 plays a role in protecting mucosal surfaces and is involved in the study of mucociliary clearance mechanisms.

作用机制

Mucin 5AC-13 exerts its effects by binding to inhaled pathogens and facilitating their removal through mucociliary clearance. It interacts with various signaling pathways, including the IL-13-STAT6-SPDEF pathway, which drives the differentiation of epithelial cells into goblet cells . This process is crucial for maintaining the protective mucus layer in the respiratory tract.

相似化合物的比较

Similar Compounds

Mucin 1: A transmembrane mucin that restricts microbial invasion at the apical surface of the epithelium.

Mucin 4: Another transmembrane mucin involved in protecting epithelial surfaces.

Uniqueness

Mucin 5AC-13 is unique due to its specific glycosylation patterns and its significant role in respiratory diseases. Unlike other mucins, Mucin 5AC-13 is highly involved in the pathogenesis of chronic obstructive pulmonary disease and other muco-obstructive lung diseases .

属性

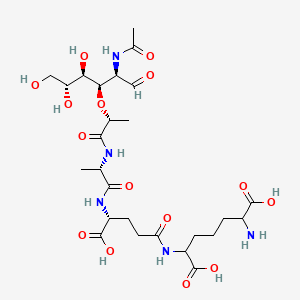

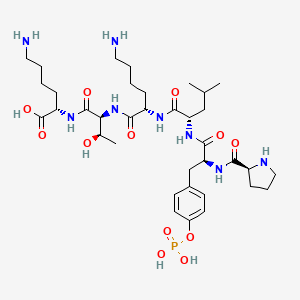

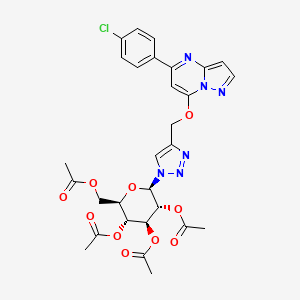

分子式 |

C71H117N17O31 |

|---|---|

分子量 |

1704.8 g/mol |

IUPAC 名称 |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C71H117N17O31/c1-28(2)46(79-59(105)41-16-11-19-85(41)67(113)39(26-91)77-58(104)40-15-12-21-87(40)69(115)51(34(8)97)83-62(108)47(30(4)93)78-45(99)23-72)68(114)86-20-13-17-42(86)60(106)81-50(33(7)96)63(109)82-48(31(5)94)61(107)75-38(25-90)57(103)80-49(32(6)95)64(110)84-52(35(9)118-71-53(74-36(10)98)55(101)54(100)44(27-92)119-71)65(111)76-37(24-89)56(102)73-29(3)66(112)88-22-14-18-43(88)70(116)117/h28-35,37-44,46-55,71,89-97,100-101H,11-27,72H2,1-10H3,(H,73,102)(H,74,98)(H,75,107)(H,76,111)(H,77,104)(H,78,99)(H,79,105)(H,80,103)(H,81,106)(H,82,109)(H,83,108)(H,84,110)(H,116,117)/t29-,30+,31+,32+,33+,34+,35+,37-,38-,39-,40-,41-,42-,43-,44+,46-,47-,48-,49-,50-,51-,52-,53+,54-,55+,71-/m0/s1 |

InChI 键 |

RMOHKJTUZKUWFK-OSQLVPIGSA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)O)NC(=O)CN)O |

规范 SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)CN |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

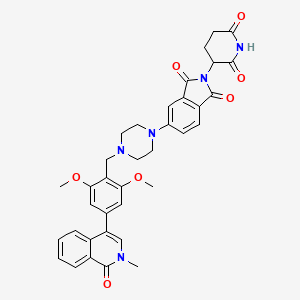

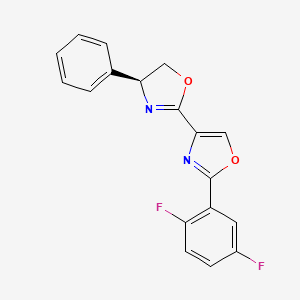

![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)

![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)